molecular formula C16H22O4 B1343583 Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate CAS No. 898757-42-1

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

Cat. No. B1343583
M. Wt: 278.34 g/mol
InChI Key: DMQGZAIXPYDLPN-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain applications.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, the products of these reactions, and the mechanisms by which they occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Crystal and Molecular Structure Studies

Research on related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlights the importance of understanding crystal and molecular structures for developing pharmaceuticals and materials with desired properties. These studies are crucial for the synthesis of complex molecules, offering insights into the stability and reactivity of potential intermediates in synthetic routes (Kaur et al., 2012).

Synthesis of Key Intermediates

The synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone from ethyl 2-acetoxy-3-oxoheptanoate shows the potential of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate and related compounds in forming key intermediates for pharmaceuticals, such as pestalotin (Takeda et al., 1977). This demonstrates the compound's relevance in synthesizing biologically active molecules.

Bakers' Yeast Reduction

The study on the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast, which leads to the synthesis of (R)-(+)-α-lipoic acid, underscores the potential of using Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in stereoselective syntheses. This approach is promising for obtaining enantiomerically pure substances, important in drug synthesis and development (Gopalan & Jacobs, 1990).

Stereoselective Hydrogenation

Research into the stereoselective hydrogenation of the statin precursor ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate illustrates the importance of stereochemistry in the synthesis of pharmaceutical compounds. This process highlights the potential applications of related esters in producing statins, a class of drugs used to lower cholesterol levels (Tararov et al., 2006).

Novel Synthesis Approaches

The novel synthesis of cyclopent-1-enecarboxylates using an intramolecular Horner-Wadsworth-Emmons reaction presents a method that could potentially be applied to Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate for generating cyclopentane derivatives. This method indicates the versatility of similar esters in synthesizing cyclic compounds with potential applications in medicinal chemistry (Krawczyk & Albrecht, 2008).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity with other substances.


Future Directions

This could involve potential applications of the compound, areas of research that could further our understanding of the compound, or ways in which the synthesis of the compound could be improved.


properties

IUPAC Name

ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQGZAIXPYDLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645777
Record name Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

CAS RN

898757-42-1
Record name Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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